N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(pyridin-2-yloxy)ethanamine
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Overview
Description
The compound ({4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)oxy]phenyl}methyl)[2-(pyridin-2-yloxy)ethyl]amine is a complex organic molecule that features a tetrazole ring, a phenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)oxy]phenyl}methyl)[2-(pyridin-2-yloxy)ethyl]amine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Pyridine Moiety: The pyridine ring is synthesized separately and then attached to the main structure through an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve:
Microwave-Assisted Reactions: Utilizing microwave irradiation to accelerate reaction rates and improve yields.
Green Chemistry Approaches: Employing eco-friendly solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings.
Reduction: Reduction reactions can target the tetrazole ring, leading to the formation of amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amine derivatives and reduced tetrazole rings.
Substitution Products: Various substituted phenyl and pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology
Antimicrobial Activity: Exhibits antibacterial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine
Anti-inflammatory: Potential use in treating inflammatory diseases due to its ability to inhibit specific enzymes.
Industry
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Interacts with enzymes and receptors, modulating their activity.
Pathways Involved: Inhibits specific signaling pathways, leading to therapeutic effects such as reduced inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole share similar structural features and biological activities.
Pyridine Derivatives: Compounds such as 2-pyridylamine and 2-pyridylmethanol exhibit comparable chemical reactivity and applications.
Uniqueness
Enhanced Stability: The presence of both tetrazole and pyridine rings provides enhanced stability and unique electronic properties.
Versatile Reactivity: The compound’s ability to undergo various chemical reactions makes it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C21H20N6O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C21H20N6O2/c1-2-6-18(7-3-1)27-21(24-25-26-27)29-19-11-9-17(10-12-19)16-22-14-15-28-20-8-4-5-13-23-20/h1-13,22H,14-16H2 |
InChI Key |
BPVKFFRTCGPZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)CNCCOC4=CC=CC=N4 |
Origin of Product |
United States |
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